molecular formula C16H20O7 B14711088 Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside CAS No. 18031-57-7

Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside

Cat. No.: B14711088
CAS No.: 18031-57-7
M. Wt: 324.32 g/mol
InChI Key: GLXUXOJGQXIWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside is a complex organic compound that belongs to the class of hexopyranosides. This compound is characterized by the presence of acetyl and benzylidene groups attached to a hexopyranoside ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside typically involves the protection of hydroxyl groups in a sugar molecule using benzylidene and acetyl groups. One common method involves the reaction of a hexopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This is followed by acetylation using acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO and acetic anhydride are commonly used for oxidation reactions.

    Reduction: Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different epimers and derivatives of the original compound, which can be used for further chemical transformations.

Scientific Research Applications

Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The presence of acetyl and benzylidene groups influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside is unique due to the specific arrangement of acetyl and benzylidene groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7/c1-9(17)21-14-12(18)16(19-2)22-11-8-20-15(23-13(11)14)10-6-4-3-5-7-10/h3-7,11-16,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXUXOJGQXIWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297926
Record name methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18031-57-7
Record name NSC119336
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.